

diphenylamine derivatives and their chemical properties.

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Compound of Interest

Compound Name: Diphenylamine

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An In-depth Technical Guide to **Diphenylamine** Derivatives: Chemical Properties, Synthesis, and Applications

Introduction

Diphenylamine (DPA), an aromatic amine with the formula $(C_6H_5)_2NH$, serves as the foundational structure for a vast class of derivatives.^[1] It consists of a secondary amine connecting two phenyl groups.^{[1][2]} While the parent compound is a colorless solid, commercial samples often appear yellow due to oxidation.^[1] **Diphenylamine** and its derivatives are of significant interest to researchers and drug development professionals due to their wide range of biological activities and industrial applications. These compounds are utilized as antioxidants, stabilizers in propellants, dye precursors, and as key scaffolds in pharmaceuticals.^{[1][3][4]}

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of **diphenylamine** derivatives, with a focus on methodologies and quantitative data relevant to scientific research.

Core Chemical Properties

The chemical behavior of **diphenylamine** derivatives is largely dictated by the central secondary amine and the two connected aromatic rings.

- **Structure and Basicity:** **Diphenylamine** is a weak base (K_b of 10^{-14}) that forms salts with strong acids.[1][2] The nitrogen atom's lone pair of electrons is delocalized into both phenyl rings, which reduces its availability to accept a proton.
- **Antioxidant Activity:** The antioxidant properties of DPA derivatives are primarily attributed to the secondary amine (-NH-) functional group.[5][6][7] This group can donate a hydrogen atom to scavenge free radicals, forming a stable nitrogen-based radical intermediate, thereby interrupting oxidative chain reactions.[5][6]
- **Reactivity and Cyclization:** The DPA scaffold is amenable to various chemical modifications.
 - **Oxidation:** Oxidation can lead to the formation of carbazole through oxidative dehydrogenation.[1]
 - **Cyclization with Sulfur:** Reaction with sulfur yields phenothiazine, a precursor to numerous neuroleptic and antihistaminic drugs.[1][2][3]
 - **Arylation:** Arylation with reagents like iodobenzene can produce triphenylamine.[1][2]

Synthesis of Diphenylamine Derivatives

The synthesis of DPA derivatives can be achieved through various routes. A common industrial method for producing the parent DPA involves the thermal deamination of aniline using oxide catalysts.[2] For creating diverse derivatives for research and drug discovery, a versatile multi-step synthesis approach is often employed, starting with the functionalization of the DPA core.

A widely used strategy involves the chloroacetylation of **diphenylamine**, followed by nucleophilic substitution and condensation reactions to introduce various functional moieties.[3][8]

Biological Activities and Therapeutic Potential

Diphenylamine derivatives exhibit a remarkable spectrum of biological activities, making them valuable lead compounds in drug development.

- **Antimicrobial and Antifungal Activity:** Many DPA derivatives show significant potency against various bacterial and fungal strains.[3][9] For instance, certain 2-hydrazinyl-N,N-diphenyl

acetamide derivatives have demonstrated notable antimicrobial effects.[3][8] The presence of electron-releasing groups (e.g., methoxy, methyl) can enhance antibacterial activity, while chloro groups may boost antifungal activity.[3]

- **Anti-inflammatory Activity:** Derivatives such as diclofenac and tolfenamic acid are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[3][9] More complex macrocyclic derivatives of **diphenylamine** have also been synthesized and shown to possess potent anti-inflammatory effects, in some cases exceeding the potency of reference drugs like indomethacin.[10]
- **Anticancer Activity:** The DPA scaffold is present in compounds investigated for their anticancer properties. These derivatives can act through various mechanisms, including the inhibition of tyrosine kinases like Fibroblast Growth Factor Receptor 2 (FGF-R2) and Epidermal Growth Factor Receptor (EGFR).[7][11] Substituted **diphenylamine** compounds have been evaluated for treating a range of cancers, including colon, lung, breast, and prostate cancer.[12]
- **Antioxidant Applications:** Beyond their biological role, DPA derivatives are used commercially as antioxidants in the rubber and lubricant industries and to prevent post-harvest scald on apples by inhibiting the oxidation of α -farnesene.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative data for various **diphenylamine** derivatives, highlighting their biological potency.

Table 1: Anticancer Activity of Selected **Diphenylamine** Derivatives

Compound ID	Cancer Cell Line	Activity Metric	Value	Reference
Pyrrolidinone Derivative 13	IGR39 (Melanoma)	EC₅₀	2.50 ± 0.46 μM	[7]
Pyrrolidinone Derivative 13	PPC-1 (Prostate)	EC ₅₀	3.63 ± 0.45 μM	[7]
Pyrrolidinone Derivative 13	MDA-MB-231 (Breast)	EC ₅₀	5.10 ± 0.80 μM	[7]
Indole Derivative 14	IGR39 (Melanoma)	EC ₅₀	10.40 ± 1.35 μM	[7]

| Hydrazone Derivatives | MCF-7 (Breast) | IC₅₀ | 0.73–2.38 μM |[7] |

Table 2: Anti-inflammatory Activity of a Macrocyclic **Diphenylamine** Derivative

Compound ID	Assay	Activity Metric	Value	Reference
Macrocycle 5e	TPA-induced ear edema (mice)	ID₅₀	0.18 μM per ear	[10]
Indomethacin (Reference)	TPA-induced ear edema (mice)	ID ₅₀	0.24 μM per ear	[10]

| Celecoxib (Reference) | TPA-induced ear edema (mice) | ID₅₀ | 0.91 μM per ear |[10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide protocols for the synthesis and analysis of **diphenylamine** derivatives.

Protocol: Synthesis of 2-(2-(4-Chlorobenzylidene)hydrazinyl)-N,N-diphenyl-acetamide

This protocol is adapted from a common synthetic route for generating hydrazone derivatives of **diphenylamine**.^[3]

Step 1: Synthesis of 2-chloro-N,N-diphenylacetamide

- Dissolve **diphenylamine** (0.04 M) in 200 ml of toluene.
- Add chloroacetyl chloride (0.04 M) to the solution.
- Reflux the reaction mixture for 4 hours.
- Pour the hot mixture into crushed ice to precipitate the product.
- Keep the mixture overnight to ensure complete precipitation.
- Filter the precipitate, wash with cold water, and dry.
- Recrystallize the crude product from ethanol to yield pure 2-chloro-N,N-diphenylacetamide.

Step 2: Synthesis of 2-Hydrazino-N,N-diphenylacetamide

- Stir 2-chloro-N,N-diphenylacetamide (0.002 M) in 100 ml of methanol.
- Add hydrazine hydrate (0.004 M) to the mixture.
- Reflux the reaction mixture for 48 hours.
- Cool the mixture in a refrigerator overnight.
- Filter the resulting product and recrystallize from ethanol.
- Confirm the structure using IR and ¹H NMR spectroscopy.^[3]

Step 3: Synthesis of the Final Compound (Schiff Base Formation)

- Dissolve 2-hydrazino-N,N-diphenylacetamide (from Step 2) in methanol.
- Add an equimolar amount of 4-chlorobenzaldehyde.

- Add a few drops of glacial acetic acid to catalyze the reaction.
- Reflux the mixture for an appropriate time until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to allow the product to crystallize.
- Filter, wash with cold methanol, and dry the final product, 2-(2-(4-Chlorobenzylidene)hydrazinyl)-N,N-diphenyl-acetamide.
- Characterize the final compound using IR, ^1H NMR, and elemental analysis.[\[3\]](#)

Protocol: Analysis by Reversed-Phase HPLC (RP-HPLC)

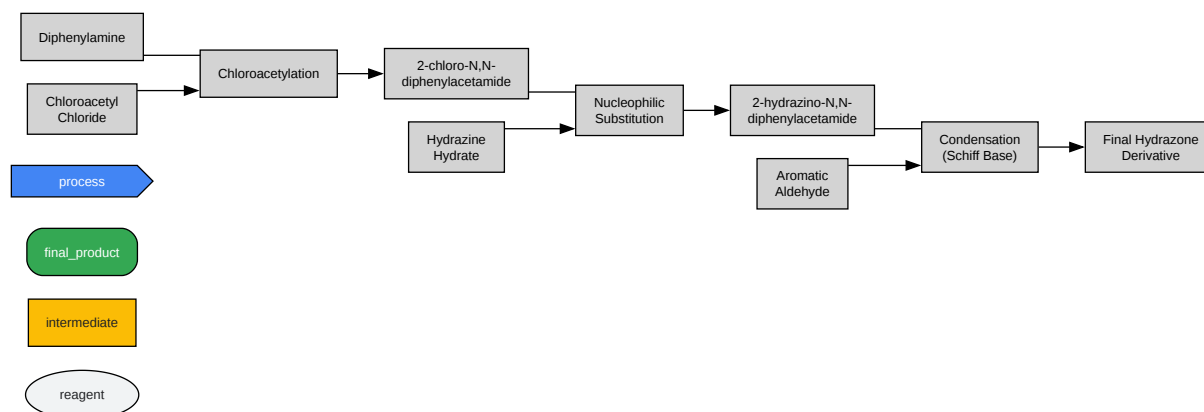
This protocol provides a general framework for the separation and quantification of DPA and its derivatives, often used in stability studies of propellants or analysis of agricultural residues.[\[13\]](#)
[\[14\]](#)[\[15\]](#)

- Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode-Array Detector (DAD) is required.
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution is often employed for separating multiple derivatives. A common mobile phase consists of a mixture of an aqueous buffer (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient runs from a higher aqueous composition to a higher organic composition over the course of the analysis.
- Sample Preparation:
 - Accurately weigh the sample containing the DPA derivatives.
 - Extract the compounds using a suitable solvent (e.g., acetonitrile or dichloromethane).
 - Use sonication or vortexing to ensure complete extraction.
 - Filter the extract through a 0.45 μm syringe filter to remove particulate matter before injection.

- Chromatographic Conditions:
 - Flow Rate: Typically 1.0 ml/min.
 - Injection Volume: 10-20 μ l.
 - Detection Wavelength: Monitor at a wavelength where DPA and its derivatives show strong absorbance (e.g., 254 nm or 280 nm).
- Quantification:
 - Prepare a series of standard solutions of known concentrations for each analyte.
 - Generate a calibration curve by plotting the peak area against the concentration for each standard.
 - Determine the concentration of the analytes in the sample by interpolating their peak areas on the calibration curve.

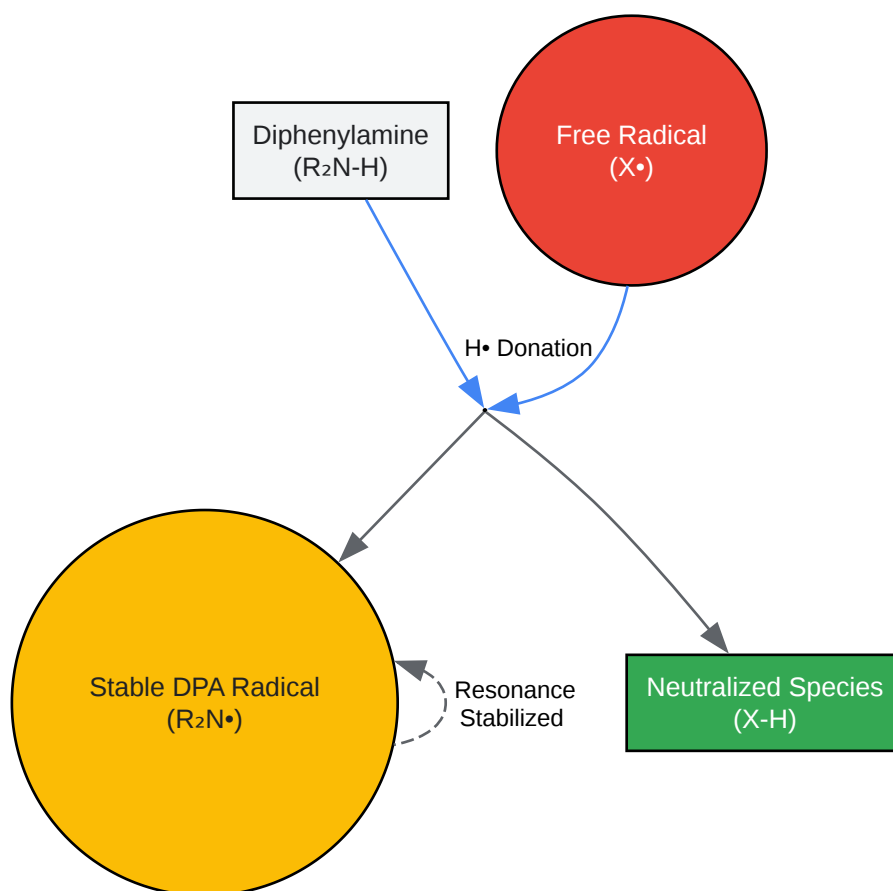
Visualizations

Diagrams created using DOT language to illustrate key processes and relationships.

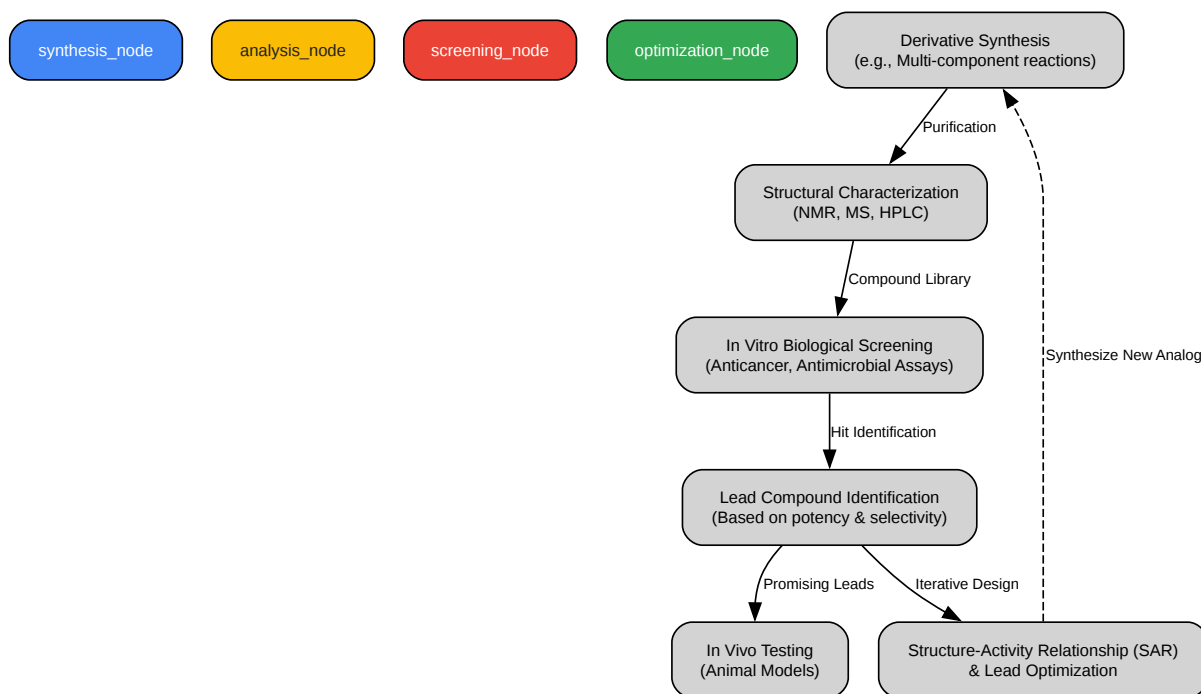


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Caption: General workflow for the synthesis of **diphenylamine**-hydrazone derivatives.

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Caption: Radical scavenging mechanism of **diphenylamine** antioxidants.



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Caption: Logical workflow for **diphenylamine** derivatives in drug discovery.

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